Lesion Binding Affinity: RAD14 Kaff = 135 nM for AAF‑dG Adduct vs. Reported Human XPA DNA‑Binding Kd Heterogeneity
RAD14 binds a defined bulky adduct (AAF‑dG) with a measured association constant Kaff = 135 nM (±10 nM SEM) determined by competitive electrophoretic mobility shift assay (EMSA) [1]. By contrast, published human XPA DNA‑binding affinities vary widely depending on substrate: XPA binds model double‑strand/single‑strand DNA junctions with Kd ≈ 49 nM but shows substantially weaker affinity for lesion‑containing duplexes [2]. This substrate‑dependent affinity divergence means that procurement specifications that require a single quantitatively characterized lesion‑binding standard cannot be met by generic XPA or uncharacterized NER protein preparations.
| Evidence Dimension | Binding affinity for defined DNA lesion |
|---|---|
| Target Compound Data | Kaff = 135 nM (±10 nM SEM) for AAF‑dG adduct |
| Comparator Or Baseline | Human XPA: Kd ≈ 49 nM for ds‑ssDNA junctions; lesion‑specific binding affinity not reported in a single standardized format |
| Quantified Difference | XPA affinity is substrate‑dependent and up to ~2.8‑fold higher for non‑lesion junctions; RAD14 provides a reproducible lesion‑specific Kaff |
| Conditions | Competitive EMSA; 33 fmol AAF‑dG‑containing duplex; full‑length RAD14 protein |
Why This Matters
Procurement of RAD14 guarantees a product with a well‑defined, publication‑validated lesion‑binding affinity suitable for quantitative NER reconstitution, whereas human XPA preparations exhibit heterogeneous binding constants that complicate standardization.
- [1] Koch SC, Kuper J, Gasteiger KL, et al. Structural insights into the recognition of cisplatin and AAF‑dG lesion by Rad14 (XPA). Proc Natl Acad Sci U S A. 2015;112(27):8272-7. doi:10.1073/pnas.1508509112. (Fig. S1 for Rad14 Kaff). View Source
- [2] Liu Y, et al. Specific and efficient binding of xeroderma pigmentosum complementation group A to double‑strand/single‑strand DNA junctions. Biochemistry. 2006;45(51):15922-32. (Kd ~ 49 nM for ds‑ssDNA junctions). View Source
